Cas no 26057-51-2 (13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-,(13aR,25aR)-rel- (9CI))

13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-,(13aR,25aR)-rel- (9CI) structure
26057-51-2 structure
Produktname:13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-,(13aR,25aR)-rel- (9CI)
CAS-Nr.:26057-51-2
MF:C36H38N2O6
MW:594.696730136871
CID:287724
PubChem ID:253793

13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-,(13aR,25aR)-rel- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-,(13aR,25aR)-rel- (9CI)
    • 13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14
    • 13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-,(13aR,25aR)-rel- (9C
    • (?à)-Bebeerine
    • (?à)-Curine
    • Hayatine(6CI,7CI)
    • Tubocuraran-7',12'-diol, 6,6'-dimethoxy-2,2'-dimethyl-, (1b)-(?à)-
    • (-)-Bebeerin
    • 26057-51-2
    • HY-N2569
    • MCMC-10271
    • 13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido(3',2':14,15)(1,11)dioxacycloeicosino(2,3,4-ij)isoquinoline-9,19-diol, 2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aR,25aR)-
    • MLS001148225
    • (-)-Bebeerine, ~95% (TLC)
    • L-Bebeerine
    • Tubocuraran-7',12'-diol, 6,6'-dimethoxy-2,2'-dimethyl-, (1beta)-
    • DTXSID50893489
    • Aristolochine (C36 alkaloid)
    • CHONODOENDRINE (L)
    • NSC-77034
    • AKOS015896767
    • BDBM41947
    • (-)-Curine
    • (11R,51R)-16,56-dimethoxy-12,52-dimethyl-11,12,13,14,51,52,53,54-octahydro-2,6-dioxa-1(7,1),5(1,8)-diisoquinolina-3(1,3),7(1,4)-dibenzenacyclooctaphane-36,57-diol
    • (1beta)-(+-)-6,6'-Dimethoxy-2,2'-dimethyltubocuran-7',12'-diol
    • (-)-Bebeerine
    • Curine
    • NCGC00247017-02
    • HMS2235K06
    • CS-0022905
    • AC-35118
    • Tubocuraran-7', 6,6'-dimethoxy-2,2'-dimethyl-, (1.beta.)-
    • NSC 77034
    • NSC77034
    • Tubocuraran-7',12'-diol, 6,6'-dimethoxy-2,2'-dimethyl-, (1.beta.)-
    • Opera_ID_264
    • 1-Bebeerine
    • (13AR,25AR)-2,3,13A,14,15,16,25,25A-OCTAHYDRO-18,29-DIMETHOXY-1,14-DIMETHYL-13H-4,6:21,24-DIETHENO-8,12-METHENO-1H-PYRIDO(3',2':14,15)(1,11)DIOXACYCLO-EICOSINO(2,3,4-IJ)ISOQUINOLINE-9,19-DIOL
    • Tubocuran-7',12'-diol, 6,6'-dimethoxy-2,2'-dimethyl-, (1beta)-(+-)-
    • (1R,16R)-10,25-dimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol
    • 6037FRH2SX
    • UNII-6037FRH2SX
    • CHEMBL1169627
    • EINECS 207-109-4
    • l-Curine
    • cid_253793
    • MLS000069827
    • NCGC00247017-01
    • NS00123743
    • CHEBI:188551
    • SMR000058852
    • 1-Curine
    • 436-05-5
    • CURINE [MI]
    • Q27263150
    • d-Tubocurine
    • Aristolochine(C36 alkaloid)
    • Chondrocurine
    • 2'-Demethyltubocurarine
    • Bebeerine
    • Tubocurine
    • (+)-Bebeerine
    • Hayatine
    • (+/-)-Curine
    • Aristolochine
    • d-Chondrocurine
    • (+/-)-Bebeerine
    • Inchi: InChI=1S/C36H38N2O6/c1-37-13-11-23-18-31(41-3)32-20-26(23)27(37)15-21-5-8-25(9-6-21)43-36-34-24(19-33(42-4)35(36)40)12-14-38(2)28(34)16-22-7-10-29(39)30(17-22)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3/t27-,28-/m1/s1
    • InChI-Schlüssel: NGZXDRGWBULKFA-VSGBNLITSA-N
    • Lächelt: COC1C=C2C3[C@H](N(CC2)C)CC2C=CC(O)=C(OC4=C(OC)C=C5C([C@H](N(CC5)C)CC5C=CC(OC=3C=1O)=CC=5)=C4)C=2

Berechnete Eigenschaften

  • Genaue Masse: 594.273
  • Monoisotopenmasse: 594.273
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 44
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 948
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 2
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6
  • Topologische Polaroberfläche: 83.9A^2

Experimentelle Eigenschaften

  • Dichte: 1.239
  • Siedepunkt: 706.5°Cat760mmHg
  • Flammpunkt: 381.1°C
  • Brechungsindex: 1.619
  • PSA: 83.86000
  • LogP: 6.43220

13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-,(13aR,25aR)-rel- (9CI) Sicherheitsinformationen

  • Lagerzustand:2-8°C

13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-,(13aR,25aR)-rel- (9CI) Verwandte Literatur

26057-51-2 (13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-,(13aR,25aR)-rel- (9CI)) Verwandte Produkte

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